5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Preparation Methods
The synthesis of 5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde, which is then subjected to further reactions to introduce the pyrimidine and trione functionalities . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H13BrCl2N2O5 |
---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
5-[[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H13BrCl2N2O5/c1-28-15-5-10(4-12-17(25)23-19(27)24-18(12)26)13(20)7-16(15)29-8-9-2-3-11(21)6-14(9)22/h2-7H,8H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
YLRRVVSBQNDHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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